4-(Difluoromethylthio)nitrobenzene
Overview
Description
4-(Difluoromethylthio)nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) and a difluoromethylthio group (-SCHF2)
Synthetic Routes and Reaction Conditions:
Difluoromethylation of Nitrobenzene: One common synthetic route involves the difluoromethylation of nitrobenzene. This can be achieved through the reaction of nitrobenzene with difluoromethylating agents such as difluoromethyl sulfide in the presence of a suitable catalyst.
Thiolation and Fluorination: Another approach is the sequential thiolation of nitrobenzene followed by fluorination. This involves the initial conversion of nitrobenzene to the corresponding thiol derivative, which is then fluorinated to introduce the difluoromethylthio group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, resulting in the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine, leading to the formation of 4-(Difluoromethylthio)aniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various electrophilic and nucleophilic reagents can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and carboxylic acids.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated benzene derivatives, alkylated benzene derivatives, and other functionalized benzene compounds.
Mechanism of Action
Target of Action
It is known that difluoromethylation processes, which this compound is involved in, have been used for the precise site-selective installation of cf2h onto large biomolecules such as proteins .
Mode of Action
The mode of action of 4-(Difluoromethylthio)nitrobenzene involves difluoromethylation processes based on X–CF2H bond formation . The compound interacts with its targets through these processes, resulting in changes at the molecular level.
Biochemical Pathways
It is known that nitroaromatic compounds, such as this one, can be degraded by bacteria through various metabolic pathways . These pathways involve overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Result of Action
It is known that the compound is involved in difluoromethylation processes, which can lead to the formation of new bonds in large biomolecules .
Action Environment
The action of this compound can be influenced by environmental factors . For instance, the outcomes of difluoromethylation reactions, in which this compound is involved, are restricted by the reaction environment .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethylthio)nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with specific enzymes involved in oxidative denitration and ring-fission processes. These interactions are crucial for the degradation of nitro-substituted aromatic compounds. The compound’s ability to facilitate the reduction of the nitro group and its subsequent interactions with mutase enzymes and operons encoding aminophenol degradation highlight its importance in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound’s ability to modulate gene expression is also linked to its interactions with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to changes in its efficacy and impact on cells. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of nitro-substituted aromatic compounds. It interacts with enzymes such as oxygenases and mutases, which facilitate the breakdown of the compound into less toxic metabolites. These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects .
Scientific Research Applications
4-(Difluoromethylthio)nitrobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
4-(Difluoromethylthio)nitrobenzene is unique due to its combination of nitro and difluoromethylthio groups. Similar compounds include:
4-(Fluoromethylthio)nitrobenzene: Similar structure but with a single fluorine atom instead of two.
4-(Chloromethylthio)nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.
4-(Bromomethylthio)nitrobenzene: Similar structure but with a bromine atom instead of fluorine.
These compounds differ in their reactivity and biological activity due to the varying electronegativity and size of the halogen atoms.
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Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2S/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMAJTTXWQKVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400875 | |
Record name | 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24933-57-1 | |
Record name | 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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